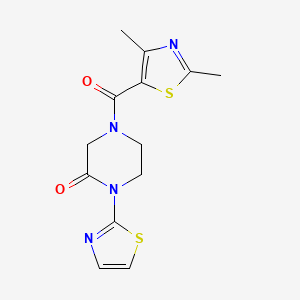
N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a thiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bonds. Common reagents include pyridine-2-carboxaldehyde, thiophene-2-carboxylic acid, and piperidine.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also a focus in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and material science.
Biology: In biological research, N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide is studied for its potential biological activity. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It has been studied for its anti-inflammatory, analgesic, and antiviral properties. Ongoing research aims to develop it into a drug candidate for various medical conditions.
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, polymers, and nanotechnology.
Mécanisme D'action
The mechanism by which N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N3-(pyridin-2-ylmethyl)-N1-(benzothiophen-2-yl)piperidine-1,3-dicarboxamide
N3-(pyridin-2-ylmethyl)-N1-(thiophen-3-yl)piperidine-1,3-dicarboxamide
N3-(pyridin-2-ylmethyl)-N1-(furan-2-yl)piperidine-1,3-dicarboxamide
Uniqueness: N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide stands out due to its specific combination of functional groups and its potential applications. While similar compounds exist, the presence of the thiophene group in this compound provides unique chemical and biological properties that differentiate it from its counterparts.
Propriétés
IUPAC Name |
3-N-(pyridin-2-ylmethyl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(19-11-14-6-1-2-8-18-14)13-5-3-9-21(12-13)17(23)20-15-7-4-10-24-15/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWKWNLRBUXDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2818030.png)
![Tert-butyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2818031.png)
![5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2818032.png)
![2-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B2818033.png)
![2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one](/img/structure/B2818034.png)
![N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2818035.png)

![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2818039.png)



![4-Cyclobutyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2818048.png)

